molecular formula C19H19N3O B6139901 4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B6139901
M. Wt: 305.4 g/mol
InChI Key: MGPJGZVFNCWFFD-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide is an organic compound that features an imidazole ring and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. This reaction produces an intermediate, which is then subjected to further synthetic steps to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific structural features, such as the presence of both an imidazole ring and a benzamide moiety. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15-2-4-16(5-3-15)12-21-19(23)18-8-6-17(7-9-18)13-22-11-10-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPJGZVFNCWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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